molecular formula C17H10F3N5OS B10904399 7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10904399
M. Wt: 389.4 g/mol
InChI Key: OZGKWFYHPXDJQA-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, a fluorophenyl group, and a thiazolyl group

Preparation Methods

The synthesis of 7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the difluoromethyl group: This can be achieved through the use of difluoromethylating agents under controlled conditions.

    Attachment of the fluorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl moiety.

    Incorporation of the thiazolyl group: This can be done through a nucleophilic substitution reaction or other suitable methods.

    Formation of the carboxamide group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or pyrazolo[1,5-a]pyrimidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer or antiviral agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may inhibit the activity of a particular enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

    7-(4-fluorophenyl)-1,3-dimethyl(1,3)thiazolo(2,3-f)purine-2,4(1H,3H)-dione: This compound shares the fluorophenyl and thiazolyl groups but differs in the core structure and functional groups.

    5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound lacks the difluoromethyl group, which may affect its chemical reactivity and biological activity.

    7-(difluoromethyl)-5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H10F3N5OS

Molecular Weight

389.4 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H10F3N5OS/c18-10-3-1-9(2-4-10)12-7-13(14(19)20)25-15(23-12)11(8-22-25)16(26)24-17-21-5-6-27-17/h1-8,14H,(H,21,24,26)

InChI Key

OZGKWFYHPXDJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=CS4)F

Origin of Product

United States

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